molecular formula C12H21N3OS B11176654 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11176654
M. Wt: 255.38 g/mol
InChI Key: DTOJLQQRWHBMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound characterized by its unique structure, which includes a thiadiazole ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Alkylation: The thiadiazole ring is then alkylated with a pentan-3-yl halide in the presence of a base such as potassium carbonate to introduce the pentan-3-yl group.

    Amidation: Finally, the resulting intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The thiadiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the thiadiazole ring and the amide group makes it a promising scaffold for the design of molecules with specific pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2,2-Dimethyl-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2,2-Dimethyl-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

Compared to similar compounds, 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the pentan-3-yl group This structural feature can influence its physical and chemical properties, such as solubility, stability, and reactivity

Properties

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

2,2-dimethyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H21N3OS/c1-6-8(7-2)9-14-15-11(17-9)13-10(16)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16)

InChI Key

DTOJLQQRWHBMIU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.